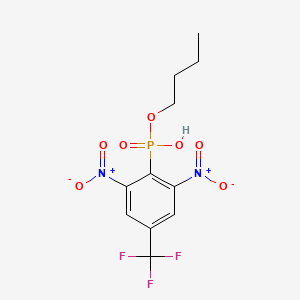
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phosphonic acid ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by the introduction of a phosphonic acid ester group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Hydrolysis: The phosphonic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phosphonic acid ester group can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
- (2,6-Dinitro-4-trifluoromethyl-phenyl)glycine
- (2,6-Dinitro-4-trifluoromethyl-phenyl)phthalimide
- (2,6-Dinitro-4-trifluoromethyl-phenyl)sulfinylacetic acid
Uniqueness: (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is unique due to the presence of the phosphonic acid ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12F3N2O7P |
|---|---|
Molecular Weight |
372.19 g/mol |
IUPAC Name |
butoxy-[2,6-dinitro-4-(trifluoromethyl)phenyl]phosphinic acid |
InChI |
InChI=1S/C11H12F3N2O7P/c1-2-3-4-23-24(21,22)10-8(15(17)18)5-7(11(12,13)14)6-9(10)16(19)20/h5-6H,2-4H2,1H3,(H,21,22) |
InChI Key |
XGNJXJMCWVIGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




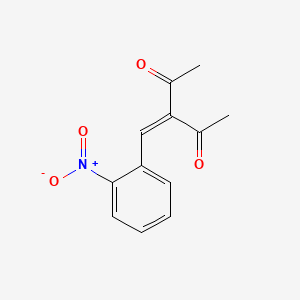
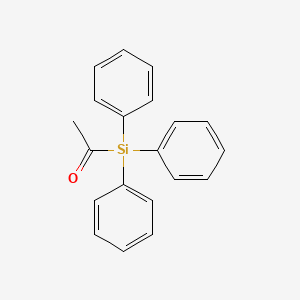

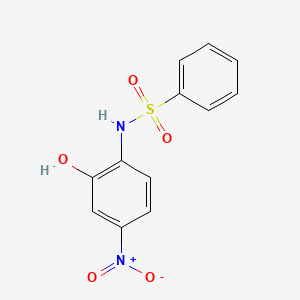



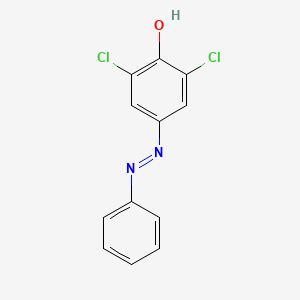
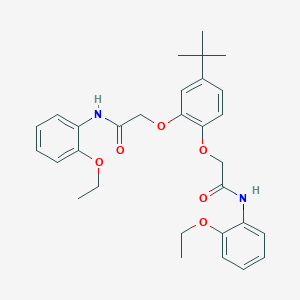
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)


